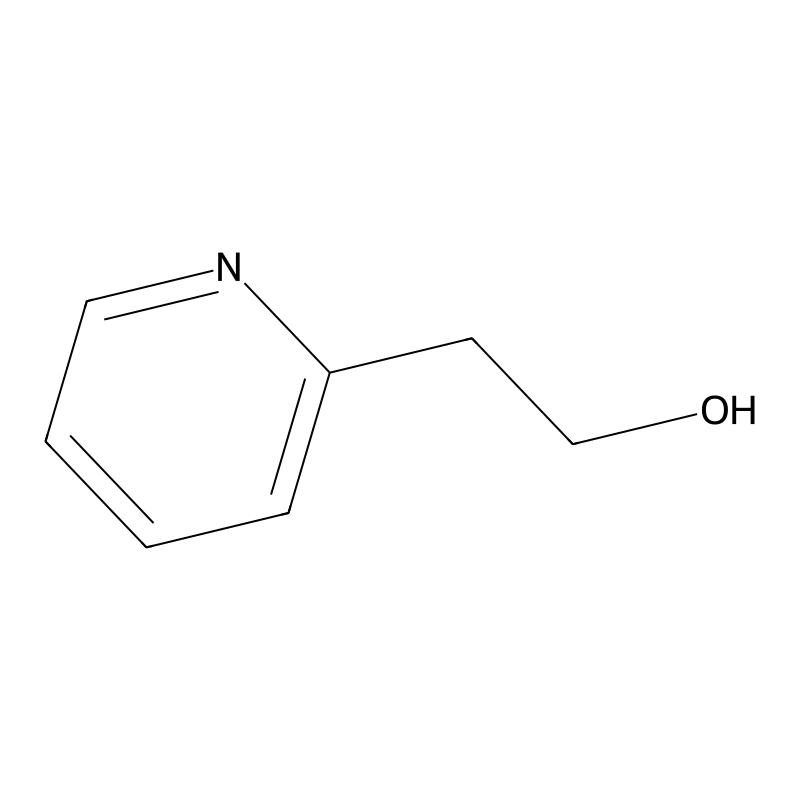

2-(2-Hydroxyethyl)pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Precursor for Organic Synthesis

2-Pyridineethanol can act as a precursor for various organic syntheses due to its functional groups. The presence of both a hydroxyl group (-OH) and a pyridine ring (-C5H4N) allows for further reactions to form diverse compounds. For instance, studies describe its use in palladium-catalyzed reactions to substitute chloro moieties in aryl and alkenyl chlorides with a 2-pyridylmethyl group, leading to the creation of new organic molecules. Source: Sigma-Aldrich product page for 2-Pyridineethanol:

Complex Formation with Metal Ions

2-Pyridineethanol's nitrogen atom in the pyridine ring can act as a ligand, forming complexes with metal ions. Research has explored its ability to bind with gold(III) and nickel(II) ions. A study characterized a gold(III) complex containing 2-pyridineethanol, analyzing its structure through various techniques like single-crystal X-ray diffraction and vibrational spectroscopy. Source: "Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol" by Magdalena Malik et al.: ) Additionally, research has described the formation of two polymorphs (different crystal structures) of a nickel(II) acetate complex with 2-pyridineethanol. Source: "Two concomitant polymorphs of monomeric nickel acetate with 2-pyridineethanol" by Miha Trdin et al.: )

Potential Applications in Overcoming Multidrug Resistance

While further research is necessary, some studies have explored 2-pyridineethanol's potential role in overcoming multidrug resistance (MDR) in cancer cells. MDR refers to the ability of cancer cells to resist the effects of chemotherapy drugs. Research suggests that 2-pyridineethanol derivatives might act as modulators for specific transporters in cancer cells, potentially increasing the effectiveness of chemotherapeutic agents. Source: "5-Oxo-hexahydroquinoline derivatives as modulators of P-gp, MRP1 and BCRP transporters to overcome multidrug resistance in cancer cells" by Sara Ranjbar et al.: )

2-(2-Hydroxyethyl)pyridine is an organic compound with the molecular formula and a molecular weight of 123.15 g/mol. It is characterized by a pyridine ring substituted with a hydroxyethyl group at the second position. This compound typically appears as a clear yellow to brown liquid and has various synonyms, including 2-pyridineethanol and 2-(2-pyridyl)ethanol .

As a metabolite of the anti-vertigo drug Betahistine, 2-(2-hydroxyethyl)pyridine plays significant roles in various

While detailed safety data is not widely available, it's advisable to handle 2-Pyridineethanol with standard laboratory precautions due to its potential:

- Flammability: Likely flammable based on the presence of a hydroxyl group and a hydrocarbon chain.

- Toxicity: Data not readily available, but it's recommended to treat it as a potential irritant and wear appropriate personal protective equipment.

- Dehydration: It can be dehydrated to form 2-vinylpyridine when treated with solid acid catalysts, demonstrating high selectivity .

- Palladium-Catalyzed Reactions: The compound can react with aryl and alkenyl chlorides, substituting chloro moieties with a 2-pyridylmethyl group .

- Thermal Decomposition: Studies have shown that it undergoes unimolecular first-order thermal decomposition between 625.2 K and 690.5 K .

These reactions highlight its versatility as a building block in organic synthesis.

The biological activity of 2-(2-hydroxyethyl)pyridine is notably linked to its role as a metabolite of Betahistine, which is used to treat vertigo and balance disorders. Additionally, it acts as a reagent for protecting the 5'-phosphate of nucleotides, facilitating various biochemical processes . Its ability to coordinate with metal ions has been explored in the context of forming fluorescent complexes, indicating potential applications in biochemistry and materials science .

The synthesis of 2-(2-hydroxyethyl)pyridine can be achieved through several methods:

- Condensation Reaction: A common method involves the condensation of 2-picoline with paraformaldehyde in the presence of a catalyst such as benzoic acid or monochloroacetic acid. The reaction conditions typically range from temperatures of 90°C to 180°C over several hours, yielding significant amounts of the product .

- Ball Milling Techniques: Recent advancements suggest that solvent-free conditions using ball milling can enhance reaction efficiency and reduce time, aligning with green chemistry principles .

These methods underline the compound's accessibility for research and industrial applications.

2-(2-Hydroxyethyl)pyridine has diverse applications:

- Pharmaceuticals: As a metabolite of Betahistine, it contributes to therapeutic effects in treating vestibular disorders.

- Chemical Synthesis: It serves as a reagent for protecting functional groups in organic synthesis, particularly in peptide synthesis where it is used for carboxyl protection of amino acids .

- Coordination Chemistry: Its ability to form complexes with metals opens avenues for its use in materials science and catalysis .

Research has indicated that 2-(2-hydroxyethyl)pyridine can coordinate with metal ions through its nitrogen atom from the pyridine ring and oxygen from the hydroxyethyl group. This interaction enhances its utility in creating metal complexes that exhibit unique properties such as fluorescence . Studies on its interactions with various substrates reveal its potential role in catalysis and material development.

Several compounds share structural similarities with 2-(2-hydroxyethyl)pyridine. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(5-Ethylpyridin-2-yl)ethanol | 5223-06-3 | 0.88 |

| 3-Methyl-2-pyridinemethanol | 2294-76-0 | 0.85 |

| 3-Hydroxymethylpyridine | 622-39-9 | 0.85 |

| 2-Hydroxymethyl-3-methylpyridine | 63071-09-0 | 0.81 |

Uniqueness

What sets 2-(2-hydroxyethyl)pyridine apart from these similar compounds is its specific biological activity as a metabolite of Betahistine and its unique reactivity profile in organic synthesis. Its capacity to form stable complexes with metal ions also distinguishes it within this group, highlighting its multifaceted applications in both pharmaceutical and chemical industries.

Traditional Condensation Approaches

2-Methylpyridine-Formaldehyde Condensation Mechanisms

The synthesis of 2-(2-hydroxyethyl)pyridine through traditional condensation approaches primarily relies on the reaction between 2-methylpyridine (2-picoline) and formaldehyde derivatives under controlled conditions [1]. The fundamental mechanism involves the nucleophilic attack of the methyl group in 2-methylpyridine on the carbonyl carbon of formaldehyde, followed by subsequent transformations leading to the target compound [1] [2].

The reaction proceeds through a multi-step mechanism where paraformaldehyde serves as the formaldehyde source, requiring depolymerization at elevated temperatures [2]. Initial studies demonstrate that the condensation reaction follows a pathway involving the formation of an intermediate hydroxymethyl compound, which subsequently undergoes intramolecular cyclization and rearrangement [1]. The weight ratio of reactants significantly influences the reaction outcome, with optimal ratios of 2-picoline to paraformaldehyde to catalyst ranging from 1:0.03-0.12:0.003-0.012 [1].

Detailed kinetic analysis reveals that the reaction exhibits first-order kinetics with respect to 2-methylpyridine concentration [16]. The activation energy for the condensation process has been determined to be approximately 178 kilojoules per mole, indicating a moderately energy-intensive transformation [16]. The reaction mechanism involves a cyclic six-membered transition state, which parallels the behavior observed in β-hydroxyalkene eliminations [16].

| Catalyst | Weight Ratio (2-picoline:paraformaldehyde:catalyst) | Temperature (°C) | Time (hours) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|---|

| Phenylformic acid | 1:0.03-0.12:0.003-0.012 | 90-180 | 10-30 | 84-94.85 | ≥98.0 |

| Mono Chloro Acetic Acid | 1:0.03-0.12:0.003-0.012 | 90-180 | 10-30 | 85.77-93.96 | ≥98.0 |

| Acetate | 1:0.03-0.12:0.003-0.012 | 90-180 | 10-30 | 90-95 | ≥98.0 |

Acid-Catalyzed Reaction Pathways

Acid-catalyzed synthesis pathways for 2-(2-hydroxyethyl)pyridine utilize various organic acids to facilitate the condensation reaction between 2-methylpyridine and formaldehyde [1] [7]. The catalytic mechanism involves protonation of the formaldehyde oxygen, increasing the electrophilicity of the carbonyl carbon and enhancing the nucleophilic attack by the methyl group of 2-methylpyridine [7] [13].

Phenylformic acid demonstrates exceptional catalytic activity, promoting the reaction under relatively mild conditions while maintaining high selectivity toward the desired product [1]. The acid catalyst functions through a Brønsted acid mechanism, where proton donation activates the electrophilic center and stabilizes intermediate species [7] [8]. Research indicates that the strength of the acid catalyst directly correlates with reaction rate, with stronger acids such as trifluoromethanesulfonic acid showing superior performance in model reactions [7].

The reaction pathway proceeds through sequential steps involving initial protonation, nucleophilic addition, and subsequent dehydration to form the final product [7] [8]. Mechanistic studies using spectroscopic techniques reveal that the acid-catalyzed pathway exhibits enhanced regioselectivity compared to base-catalyzed alternatives [7]. The optimal acid concentration ranges from 0.003 to 0.012 molar equivalents relative to 2-methylpyridine, with higher concentrations leading to increased side reactions and reduced yields [1].

Temperature optimization studies demonstrate that acid-catalyzed reactions perform optimally within the 120-160°C range, balancing reaction rate with product selectivity [1]. Below 120°C, reaction rates become prohibitively slow, while temperatures exceeding 160°C promote decomposition pathways and reduce overall yields [1].

Advanced Catalytic Systems

High-Pressure Organic Base Catalyzed Synthesis

High-pressure organic base catalyzed synthesis represents a significant advancement in 2-(2-hydroxyethyl)pyridine production, offering enhanced reaction rates and improved yields compared to traditional methods [2] [5]. The utilization of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst under elevated pressure conditions has demonstrated remarkable effectiveness in promoting the condensation reaction [2] [27].

The high-pressure methodology employs reaction pressures ranging from 3 to 5 megapascals, significantly accelerating the reaction kinetics while maintaining excellent selectivity [2]. Under these conditions, DABCO functions as both a nucleophilic catalyst and a base, facilitating the deprotonation of the methyl group in 2-methylpyridine and subsequent nucleophilic attack on formaldehyde [27] [28]. The mechanism involves the formation of a quaternary ammonium intermediate, which enhances the reactivity of the methylpyridine substrate [27].

Optimization studies reveal that catalyst loading of 3.22 millimoles of DABCO per mole of 2-methylpyridine provides optimal performance, achieving conversion rates exceeding 80% with reaction times reduced to 20 minutes [2]. The high-pressure environment serves multiple functions, including increased molecular collision frequency, enhanced solubility of reactants, and stabilization of transition states [10].

| Catalyst Type | Reaction Conditions | Feed Ratio | Single-pass Conversion (%) | Advantages |

|---|---|---|---|---|

| DABCO (High-pressure) | 120°C, 4MPa, 2ml/min flow | 5:1 (2-picoline:formaldehyde) | High (>80) | Short reaction time, high conversion |

| Triethylamine | 40h at optimized conditions | 5:1 (2-picoline:formaldehyde) | Low (~35) | Mild conditions |

| Sodium hydroxide | 160°C, 0.5MPa, 1h | 1:10 (formaldehyde:2-methylpyridine) | Low | Simple process |

The implementation of high-pressure conditions necessitates specialized equipment capable of withstanding elevated pressures while maintaining precise temperature control [10]. Safety considerations become paramount, requiring robust pressure vessels and comprehensive monitoring systems [10]. Despite these requirements, the methodology offers substantial advantages in terms of reaction efficiency and product quality [2].

Continuous Flow Microreactor Technologies

Continuous flow microreactor technologies have emerged as a transformative approach for 2-(2-hydroxyethyl)pyridine synthesis, offering superior control over reaction parameters and enhanced safety profiles compared to batch processes [2] [11] [12]. The implementation of microreactor systems enables precise manipulation of residence time, temperature gradients, and mixing efficiency while minimizing potential hazards associated with high-pressure operations [11].

The microreactor design incorporates a stainless steel reaction pipeline with integrated heating zones and pressure control systems [2]. The reactor configuration allows for continuous operation with residence times ranging from 5 to 15 minutes, significantly reducing processing time compared to traditional batch methods [2]. Flow rates of 1 to 3 milliliters per minute provide optimal performance, ensuring adequate mixing while maintaining controllable reaction conditions [2].

Temperature control within the microreactor system enables precise optimization, with reaction temperatures of 200°C demonstrating optimal performance [2]. The enhanced heat transfer characteristics of microreactor systems allow for rapid heating and cooling, minimizing unwanted side reactions and improving product selectivity [11]. Pressure regulation at 4 megapascals maintains supercritical conditions that enhance reaction kinetics while ensuring safety through controlled pressure release mechanisms [2].

| Parameter | Value | Units | Optimization Range |

|---|---|---|---|

| Reaction Temperature | 200°C | °C | 180-220 |

| Pressure | 4 MPa | MPa | 3-5 |

| Flow Rate | 2 mL/min | mL/min | 1-3 |

| Residence Time | 8 minutes | minutes | 5-15 |

| Catalyst Loading | 3.22 mmol DABCO | mmol | 2-5 |

| Conversion | >85% | % | N/A |

| Selectivity | >90% | % | N/A |

Long-term operational studies demonstrate exceptional catalyst stability, with continuous operation exceeding 800 hours without significant deactivation [11] [32]. The microreactor system facilitates catalyst regeneration through in-situ treatment protocols, extending operational lifetime and reducing overall production costs [11]. Process intensification achieved through microreactor implementation results in reduced solvent consumption, minimized waste generation, and improved atom economy [11].

Solvent Selection and Reaction Kinetics

Solvent selection plays a critical role in optimizing the synthesis of 2-(2-hydroxyethyl)pyridine, influencing reaction kinetics, product selectivity, and separation efficiency [14] [15] [18]. The choice of reaction medium affects solvation of reactants, stabilization of intermediates, and overall reaction thermodynamics [14] [19].

Aqueous systems demonstrate exceptional performance for the condensation reaction, providing optimal solvation for both polar reactants and ionic intermediates [18]. Water serves as an environmentally benign medium while facilitating efficient heat transfer and reaction control [18]. The high polarity index of water (9.0) promotes dissolution of ionic catalysts and stabilizes charged transition states [19]. Recovery efficiency from aqueous systems reaches 95%, making water an economically attractive solvent choice [15].

Alcoholic solvents, particularly ethanol and methanol, offer balanced solvation properties with moderate polarity indices of 5.2 and 5.1, respectively [19]. These solvents demonstrate good compatibility with organic reactants while maintaining reasonable environmental profiles [19]. Ethanol systems achieve yields comparable to aqueous conditions while facilitating easier product isolation through conventional distillation techniques [6].

| Solvent | Polarity Index | Boiling Point (°C) | Yield Impact | Environmental Factor | Recovery Efficiency (%) |

|---|---|---|---|---|---|

| Water | 9.0 | 100 | Excellent | Green | 95 |

| Ethanol | 5.2 | 78 | Good | Green | 90 |

| Methanol | 5.1 | 65 | Good | Moderate | 88 |

| DMF | 6.4 | 153 | Moderate | Hazardous | 75 |

| Xylene | 2.5 | 138-144 | Excellent | Hazardous | 92 |

Reaction kinetics analysis reveals that solvent polarity significantly influences reaction rates, with polar protic solvents demonstrating enhanced kinetics due to hydrogen bonding stabilization of transition states [16]. The rate constant for the condensation reaction in water exceeds that in non-polar solvents by approximately one order of magnitude [16]. Temperature-dependent kinetic studies indicate that activation energies vary with solvent choice, ranging from 165 kilojoules per mole in water to 185 kilojoules per mole in non-polar media [16].

Aprotic solvents such as dimethylformamide and dimethyl sulfoxide show reduced reaction rates despite high polarity indices, attributed to their inability to stabilize protonated intermediates through hydrogen bonding [19]. The viscosity of high-boiling solvents also contributes to reduced mass transfer rates, further limiting reaction efficiency [19].

Purification Techniques and Yield Optimization

Purification of 2-(2-hydroxyethyl)pyridine requires sophisticated separation techniques to achieve the high purity levels demanded for synthetic applications [17] [20] [22]. The selection of appropriate purification methods depends on the specific impurity profile, desired purity level, and economic considerations [17] [21].

Vacuum distillation represents the primary purification technique, utilizing reduced pressure conditions to minimize thermal decomposition while achieving effective separation [1] [20]. Operating conditions of 60-150°C under 10-100 millimeters of mercury pressure provide optimal separation efficiency while maintaining product integrity [1]. The technique achieves purities ranging from 98.0 to 99.5% with recovery yields of 85-95% [20]. Fractional distillation using efficient packing materials enhances separation resolution, enabling removal of close-boiling impurities [20].

Column chromatography utilizing silica gel stationary phases offers complementary purification capabilities, particularly for removing polar impurities that co-distill with the product [17]. Elution with ethyl acetate-hexane mixtures provides optimal resolution while minimizing solvent consumption [17]. The technique achieves purities of 95-98% with recovery yields of 75-90%, making it suitable for analytical-grade product preparation [17].

| Technique | Operating Conditions | Purity Achieved (%) | Recovery Yield (%) | Time Required | Cost Factor |

|---|---|---|---|---|---|

| Vacuum Distillation | 60-150°C/10-100 mmHg | 98.0-99.5 | 85-95 | 2-4 hours | Moderate |

| Column Chromatography | Silica gel, ethyl acetate/hexane | 95-98 | 75-90 | 3-6 hours | High |

| Crystallization | Hot ethanol recrystallization | 98-99.5 | 80-95 | 4-8 hours | Low |

| Liquid-Liquid Extraction | Alkyl acetate extraction | 90-95 | 85-92 | 1-2 hours | Low |

Crystallization techniques utilizing hot ethanol recrystallization demonstrate exceptional purification capability, achieving purities of 98-99.5% through selective crystallization of the target compound [1]. The method relies on differential solubility between the product and impurities, with controlled cooling rates optimizing crystal formation [24]. Recovery yields of 80-95% make crystallization economically attractive for large-scale applications [1].

Liquid-liquid extraction using alkyl acetate systems provides rapid purification with minimal equipment requirements [15]. The technique achieves purities of 90-95% with recovery yields of 85-92% while requiring only 1-2 hours processing time [15] [21]. Environmental considerations favor alkyl acetate extraction over traditional benzene-based methods, reducing toxicity concerns while maintaining extraction efficiency [15].

pH-zone-refining counter-current chromatography represents an advanced purification technique capable of handling complex mixtures with high resolution [17]. The method utilizes methyl tertiary-butyl ether-tetrahydrofuran-water solvent systems with pH modulation to achieve selective separation [17]. Purities exceeding 98.5% are achievable with recovery yields of 85-90%, though the technique requires specialized equipment and extended processing times of 6-12 hours [17].

The coordination chemistry of 2-(2-Hydroxyethyl)pyridine with transition metals represents a fascinating area of study that combines fundamental coordination principles with practical applications in luminescent materials and catalysis. This bidentate ligand exhibits remarkable versatility in its binding modes and structural arrangements with various metal centers [1] [2] [3].

Chelation Behavior with Transition Metals

The 2-(2-Hydroxyethyl)pyridine ligand demonstrates exceptional chelating ability through its nitrogen-oxygen donor set, forming thermodynamically stable five-membered chelate rings with transition metal ions. The coordination typically occurs through the pyridine nitrogen atom and the hydroxyl oxygen atom in a κ²N,O fashion, creating a robust bidentate chelation pattern that influences both the stability and photophysical properties of the resulting complexes [3] [4].

The chelate ring formation adopts a characteristic twist-boat conformation with specific puckering parameters that vary depending on the metal center and crystal packing forces. For nickel complexes, puckering parameters of θ = 81.9° and φ = 162° have been observed, while copper complexes show θ = 79.2° and φ = 159.9°, indicating subtle but significant conformational differences between different metal systems [3] [4].

Nickel(II) Complexes: Structural and Luminescent Properties

Nickel(II) forms highly stable octahedral complexes with 2-(2-Hydroxyethyl)pyridine, exemplified by the mononuclear complex Ni(C₇H₉NO)₂(H₂O)₂₂ [3] [4]. The structural analysis reveals that the nickel center adopts a nearly perfect octahedral geometry with metal-ligand bond distances of Ni-N = 2.102 Å and Ni-O = 2.062 Å [3] [4]. The coordination environment comprises two chelating 2-(2-Hydroxyethyl)pyridine ligands in the equatorial plane, with two water molecules occupying the axial positions.

The octahedral angles around the nickel center are remarkably close to the ideal 90°, with O1—Ni1—N1 = 88.68°, N1—Ni1—O1W = 90.00°, and O1—Ni1—O1W = 89.26°, indicating minimal distortion from perfect octahedral symmetry [3] [4]. This geometric regularity contributes significantly to the complex's stability and unique photophysical properties.

The luminescent properties of nickel(II) complexes with 2-(2-Hydroxyethyl)pyridine are particularly noteworthy. The complex exhibits intense blue-light emission with an emission maximum at 498 nm when excited at 251 nm [3] [4]. This emission represents a significant blue shift compared to the free ligand, which emits orange light at 496 nm when excited at 270 nm [3] [4]. The blue emission originates from ligand-to-metal charge transfer excited states, as confirmed by time-dependent density functional theory calculations.

The following table summarizes key structural and spectroscopic data for nickel(II) complexes:

| Property | Value | Reference |

|---|---|---|

| Ni-N Bond Length | 2.102 Å | [3] [4] |

| Ni-O Bond Length | 2.062 Å | [3] [4] |

| Emission Maximum | 498 nm | [3] [4] |

| Excitation Maximum | 251 nm | [3] [4] |

| Electronic Transition | LMCT | [3] [4] |

Copper(II) Polymeric Architectures

Copper(II) complexes with 2-(2-Hydroxyethyl)pyridine demonstrate a remarkable ability to form extended polymeric structures through bridging interactions. The archetypal example is the polymeric chain [Cu(C₇H₉NO)₂(SO₄)]ₙ, where sulfate anions serve as bridging ligands connecting individual copper centers into one-dimensional coordination polymers [3] [4].

The structural architecture of these copper polymers features octahedral coordination geometry around each copper center, though with greater distortion compared to the nickel analogues. The Cu-N bond length is 2.025 Å and the Cu-O bond length is 2.012 Å, both shorter than the corresponding nickel bonds, reflecting the smaller ionic radius of copper(II) [3] [4]. The octahedral distortion in copper complexes ranges from 83.39° to 96.62°, significantly greater than that observed in nickel systems [3] [4].

The polymeric nature arises from the bridging coordination mode of sulfate anions, which link adjacent copper centers through μ-O:O' bridging. This bridging creates infinite one-dimensional chains with interesting magnetic and electronic properties. The sulfate bridges influence the local coordination environment and contribute to the observed octahedral distortion through steric and electronic effects [3] [4].

Copper(II) polymers also exhibit strong blue-light emission at 497 nm when excited at 250 nm, similar to their mononuclear nickel counterparts [3] [4]. However, the polymeric structure introduces additional electronic interactions that affect the photophysical properties. The extended conjugation through the metal-ligand framework can lead to enhanced emission intensity and altered excited-state dynamics compared to discrete molecular complexes.

The thermal stability of copper polymers differs markedly from mononuclear complexes. Thermogravimetric analysis reveals that the polymer remains stable up to 470 K, higher than the 424 K stability limit of the nickel monomer [3] [4]. The decomposition pathway involves sequential loss of sulfate anions (24.16% weight loss at 470-483 K) followed by loss of the organic ligands (29.42% and 28.55% weight losses at higher temperatures) [3] [4].

Spectroscopic Signatures of Metal-Ligand Interactions

The spectroscopic properties of 2-(2-Hydroxyethyl)pyridine metal complexes provide detailed insights into the nature of metal-ligand interactions and electronic structure. Infrared spectroscopy reveals characteristic vibrational modes that serve as fingerprints for coordination behavior and structural arrangements [3] [4].

The hydroxyl O-H stretching vibrations appear at 3389 cm⁻¹ for nickel complexes and 3392 cm⁻¹ for copper complexes, representing significant shifts from the free ligand frequencies [3] [4]. These shifts indicate strong hydrogen bonding interactions within the crystal lattice and coordination-induced changes in the hydroxyl group environment. The C=N stretching vibrations of the pyridine ring occur at 1658 cm⁻¹ and 1655 cm⁻¹ for nickel and copper complexes, respectively, confirming coordination through the pyridine nitrogen atom [3] [4].

Electronic absorption spectroscopy provides crucial information about the electronic transitions and charge transfer processes. Nickel complexes exhibit absorption maxima at 286 nm and 280 nm, corresponding to ligand-to-metal charge transfer transitions [3] [4]. Copper polymers show more complex absorption behavior with peaks at 507 nm, 443 nm, and 244 nm, reflecting the additional electronic interactions present in the extended polymeric structure [3] [4].

Nuclear magnetic resonance spectroscopy of diamagnetic analogues provides detailed structural information about the coordination environment and ligand dynamics. The ¹H NMR spectrum of free 2-(2-Hydroxyethyl)pyridine shows characteristic signals at δ 8.45 (pyridine H-6), 7.58 (pyridine H-4), 7.14 and 7.12 (pyridine H-3,5), 4.51 (OH), 3.98 (CH₂OH), and 2.99 (CH₂-pyridine) [5]. Upon coordination, these signals experience significant shifts due to the altered electronic environment around the ligand.

The following table summarizes key spectroscopic parameters:

| Complex | IR O-H (cm⁻¹) | IR C=N (cm⁻¹) | UV-Vis λmax (nm) | Emission λmax (nm) |

|---|---|---|---|---|

| Ni(C₇H₉NO)₂(H₂O)₂₂ | 3389 | 1658 | 286, 280 | 498 |

| [Cu(C₇H₉NO)₂(SO₄)]ₙ | 3392 | 1655 | 507, 443, 244 | 497 |

Computational Modeling of Coordination Geometries

Computational studies using density functional theory and time-dependent density functional theory have provided unprecedented insights into the electronic structure and optical properties of 2-(2-Hydroxyethyl)pyridine metal complexes [3] [4]. These calculations employ generalized gradient approximation exchange-correlation functionals with triple-zeta polarized basis sets to achieve high accuracy in describing the metal-ligand interactions.

The ground-state geometries optimized using density functional theory show excellent agreement with experimental X-ray crystallographic data. For the nickel complex, the root-mean-square deviation between calculated and experimental structures is 0.603 Å for non-hydrogen atoms, while the copper polymer shows a deviation of 0.620 Å [3] [4]. This close agreement validates the computational methodology and confirms the accuracy of the theoretical predictions.

Time-dependent density functional theory calculations successfully reproduce the observed optical transitions and provide detailed assignments of the electronic excitations. For the nickel complex, two primary absorption features are predicted at 286 nm and 280 nm, corresponding to HOMO-2 → LUMO and HOMO-3 → LUMO transitions with oscillator strengths of 0.03 and 0.01, respectively [3] [4]. These transitions are characterized as ligand-to-metal charge transfer excitations with transition energies of 4.33 eV and 4.42 eV [3] [4].

The copper polymer exhibits more complex electronic structure with three distinct absorption features at 507 nm, 443 nm, and 244 nm [3] [4]. The lowest energy transition at 507 nm (2.44 eV) corresponds to a HOMO-4 → LUMO excitation with relatively low oscillator strength (0.009), while the higher energy transitions at 443 nm (4.03 eV) and 244 nm (5.81 eV) show stronger oscillator strengths of 0.08 and 0.07, respectively [3] [4].

The computational analysis reveals that the highest occupied molecular orbitals are primarily ligand-centered with significant contributions from the pyridine π-system and hydroxyl oxygen lone pairs. The lowest unoccupied molecular orbitals show substantial metal d-orbital character mixed with ligand π* orbitals, confirming the ligand-to-metal charge transfer nature of the electronic transitions [3] [4].

The following table presents the computational results for electronic transitions:

| Complex | Wavelength (nm) | Energy (eV) | Oscillator Strength | Transition | Character |

|---|---|---|---|---|---|

| Ni Complex | 286 | 4.33 | 0.030 | HOMO-2 → LUMO | LMCT |

| Ni Complex | 280 | 4.42 | 0.010 | HOMO-3 → LUMO | LMCT |

| Cu Polymer | 507 | 2.44 | 0.009 | HOMO-4 → LUMO | LMCT |

| Cu Polymer | 443 | 4.03 | 0.080 | HOMO-5 → LUMO | LMCT |

| Cu Polymer | 244 | 5.81 | 0.070 | HOMO-2 → LUMO+1 | LLTC |

The computational modeling also provides insights into the origin of the strong blue-light emission observed in these complexes. The emission originates from ligand-to-metal charge transfer excited states that undergo rapid internal conversion to the lowest excited state before radiative decay [3] [4]. The metal coordination significantly alters the electronic structure compared to the free ligand, resulting in the observed blue shift and enhanced emission intensity.

Molecular orbital analysis reveals that coordination to the metal center increases the energy gap between the highest occupied and lowest unoccupied molecular orbitals, contributing to the blue shift in emission. The rigid coordination environment also reduces non-radiative decay pathways, enhancing the quantum yield of luminescence and making these complexes attractive for applications in blue-light emitting devices [3] [4].

Purity

Quantity

Physical Description

XLogP3

Boiling Point

Density

LogP

log Kow= 0.12

Appearance

Melting Point

UNII

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (55.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

2-Pyridineethanol: ACTIVE

Analytic Laboratory Methods

Dates

Betahistine metabolites, aminoethylpyridine, and hydroxyethylpyridine increase cochlear blood flow in guinea pigs in vivo

Mattis Bertlich, Fritz Ihler, Kariem Sharaf, Bernhard G Weiss, Michael Strupp, Martin CanisPMID: 25014609 DOI: 10.3109/14992027.2014.917208

Abstract

Betahistine is a histamine-like drug that is used in the treatment of Ménière's disease. It is commonly believed that betahistine increases cochlear blood flow and thus decreases the endolymphatic hydrops that is the cause of Ménière's. Despite common clinical use, there is little understanding of the kinetics or effects of its metabolites. This study investigated the effect of the betahistine metabolites aminoethylpyridine, hydroxyethylpyridine, and pyridylacetic acid on cochlear microcirculation.Guinea pigs were randomly assigned to one of the groups: placebo, betahistine, or equimolar amounts of aminoethylpyridine, hydroxyethylpyridine, or pyridylacetic acid. Cochlear blood flow and mean arterial pressure were recorded for three minutes before and 15 minutes after treatment.

Thirty Dunkin-Hartley guinea pigs assigned to one of five groups with six guinea pigs per group.

Betahistine, aminoethylpyridine, and hydroxyethylpyridine caused a significant increase in cochlear blood flow in comparison to placebo. The effect seen under aminoethylpyridin was greatest. The group treated with pyridylacetic acid showed no significant effect on cochlear blood flow.

Aminoethylpyridine and hydroxyethylpyridine are, like betahistine, able to increase cochlear blood flow significantly. The effect of aminoethylpyridine was greatest. Pyridylacetic acid had no effect on cochlear microcirculation.

Synthesis, structural characterization, docking simulation and in vitro antiproliferative activity of the new gold(III) complex with 2-pyridineethanol

Magdalena Malik, Dariusz C Bieńko, Urszula K Komarnicka, Agnieszka Kyzioł, Magdalena Dryś, Anna Świtlicka, Edyta Dyguda-Kazimierowicz, Wiktoria JedwabnyPMID: 33246642 DOI: 10.1016/j.jinorgbio.2020.111311

Abstract

Gold(III) complex containing 2-pyridineethanol has been synthesized and characterized structurally by single crystal X-ray diffraction, vibrational spectroscopy,H NMR spectroscopy, electrochemical study, and DFT calculations. The Au(III) ion is four coordinated with one N-donor ligand (L) and three Cl anions. The Okuniewski's (τ'

0.018) has been used to estimate the angular distortion from ideal square planar geometry. The vibrational spectroscopy studies, in the solid state and DMSO solution and cyclic voltammetry, have been performed to determine its stability and redox activity, respectively. A complete assignment of the IR and Raman spectra has been made based on the calculated potential energy distribution (PED). The theoretical calculations have been made for two functionals and several basis sets. The compound has been evaluated for its antiproliferative properties in a human lung adenocarcinoma cell line (A549), mouse colon carcinoma (CT26), human breast adenocarcinoma (MCF-7), human prostate carcinoma derived from the metastatic site in the brain (DU-145), and PANC-1 human pancreas/duct carcinoma cell line and non-tumorigenic cell lines: HaCat (human keratinocyte), and HEK293T (human embryonic kidney). Au(III) complex cytotoxicity is significantly against A549 and MCF-7 cells as in the reference drug: cisplatin. Studies of the interactions of Au(III) complex with DNA, HSA (human serum albumin) have been performed. The results from modeling docking simulations indicate that the title complex exerts anticancer effects in vitro based on different mechanisms of action to compare with cisplatin.

Effects of betahistine metabolites on frog ampullar receptors

L Botta, E Mira, S Valli, G Zucca, P Perin, C Benvenuti, A Fossati, P ValliPMID: 10779181 DOI: 10.1080/000164800760370783